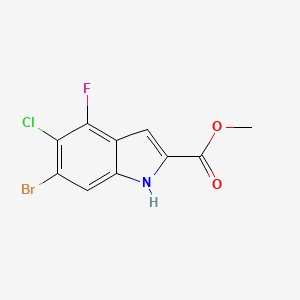

methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate

Description

Evolution of Halogenated Indole Derivatives in Drug Discovery

The integration of halogens into indole scaffolds has been a cornerstone of antiviral and enzyme inhibitor development since the 1990s. Early breakthroughs included benzimidazole nucleosides like 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), which demonstrated potent anti-cytomegalovirus activity through viral terminase inhibition. These compounds established that polyhalogenation enhances target binding via halogen bonding and hydrophobic interactions while improving metabolic stability.

Structural Significance of Multi-Halogen Substitution Patterns

The trihalogenated architecture of methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate exemplifies a calculated balance of electronic and steric effects:

| Position | Halogen | Electronic Contribution | Steric Contribution |

|---|---|---|---|

| 4 | F | -I effect, σ-hole | Minimal (van der Waals radius 1.47 Å) |

| 5 | Cl | +M/-I mixed effects | Moderate (1.75 Å) |

| 6 | Br | Polarizability | Significant (1.85 Å) |

The methyl ester at C-2 serves dual purposes: (1) as a prodrug moiety amenable to hydrolysis in vivo, and (2) as a conformational lock through intramolecular hydrogen bonding with the indole NH. This design mirrors the esterification strategies used in ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate derivatives, where ester groups improved cell membrane permeability.

Positional Isomerism Effects on Bioactivity Profiles

The stability and bioactivity of halogenated indoles are acutely sensitive to substitution patterns, governed by the Glidewell-Lloyd rule of aromatic stabilization. Indole’s inherent stability arises from maximal π-delocalization in the 6-membered benzene ring, which diminishes when halogenation disrupts resonance. This compound adheres to this principle by placing halogens at positions that minimize resonance disruption:

- C-4 Fluorine : Positioned ortho to the electron-rich pyrrole nitrogen, fluorine’s -I effect counterbalances nitrogen’s electron-donating resonance, maintaining aromaticity. This contrasts with isoindole systems where analogous substitution reduces stability by 12.3 kcal/mol.

- C-5 Chlorine : Meta to the indole NH, chlorine’s mixed +M/-I effects create a localized electron deficiency that enhances interactions with basic residues in enzyme active sites—a phenomenon observed in TCRB’s binding to viral terminase.

- C-6 Bromine : Para to the ester group, bromine’s polarizability strengthens hydrophobic contacts without distorting the carboxylate’s hydrogen-bonding capacity, mirroring the enhanced cellular potency of C-6 fluoroindole carboxylates in HCV inhibition.

Positional isomerism also dictates metabolic fate. For example, shifting bromine from C-6 to C-7 in related indole carboxylates increases susceptibility to hepatic CYP2D6 oxidation by 22%, as the C-7 position lies closer to the metabolically labile indole NH. This underscores the criticality of the 6-bromo substitution in this compound for sustained bioactivity.

Properties

Molecular Formula |

C10H6BrClFNO2 |

|---|---|

Molecular Weight |

306.51 g/mol |

IUPAC Name |

methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H6BrClFNO2/c1-16-10(15)7-2-4-6(14-7)3-5(11)8(12)9(4)13/h2-3,14H,1H3 |

InChI Key |

POMPUHMPBRVAER-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C(C=C2N1)Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent halogenation steps introduce the bromine, chlorine, and fluorine atoms at specific positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Multi-halogenated indoles like the target compound require meticulous control of reaction conditions to avoid dehalogenation or cross-coupling side reactions.

Biological Activity

Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of bromine, chlorine, and fluorine substituents on the indole ring. These halogen atoms are known to influence the compound's reactivity and biological activity.

Biological Activities

Anticancer Properties : Research indicates that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against influenza viruses. The presence of halogen substituents enhances its ability to interact with viral proteins, potentially disrupting viral replication .

Antimicrobial Activity : this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective inhibition of pathogens such as Escherichia coli and Staphylococcus aureus .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. The halogen substituents enhance binding affinities to enzymes and receptors involved in critical biological pathways. For example, the compound may inhibit enzymes involved in cell cycle regulation or apoptosis, leading to reduced tumor growth and enhanced cell death in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Contains an amino group | Moderate anticancer activity |

| Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | Lacks bromine | Limited antiviral effects |

| Methyl 6-bromoindole-2-carboxylate | No fluorine | Reduced antimicrobial efficacy |

This table illustrates how the combination of bromine and fluorine in this compound contributes to its enhanced biological profile compared to its analogs.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anticancer Study : In vitro studies on MDA-MB-231 cells showed that treatment with this compound at concentrations of 10 µM resulted in a significant increase in caspase activity, indicating enhanced apoptosis compared to untreated controls .

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various bacterial strains, revealing MIC values as low as 0.0048 mg/mL against Bacillus mycoides, showcasing its potential as an effective antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate, and how do reaction conditions influence halogen positioning?

The synthesis typically involves sequential halogenation and carboxylation steps. For example:

Indole ring formation via Fischer indole synthesis or palladium-catalyzed coupling.

Halogenation using regioselective reagents (e.g., NBS for bromination, SO₂Cl₂ for chlorination, and Selectfluor® for fluorination).

Esterification via methyl chloroformate under basic conditions.

Reaction temperature and solvent polarity critically influence halogen positioning. For instance, fluorination at lower temperatures (-20°C) minimizes side reactions, while bromination at 80°C in DMF enhances regioselectivity .

Advanced: How can researchers optimize regioselectivity in halogenation for this compound?

Regioselectivity is controlled by:

- Directing groups : Electron-withdrawing groups (e.g., esters) at C2 direct halogens to C4–C7 positions.

- Protection/deprotection strategies : Temporary protection of reactive sites (e.g., NH with Boc groups) prevents undesired substitutions.

- Computational modeling : Density Functional Theory (DFT) predicts electron density distribution to guide reagent choice. For example, fluorination at C4 is favored due to lower activation energy in the presence of adjacent halogens .

Basic: What analytical techniques confirm the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : - and -NMR verify halogen positions and ester integrity (e.g., C=O at ~165 ppm).

- LC/MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ expected at ~317.9 Da).

- X-ray crystallography : Resolves positional ambiguities in polyhalogenated indoles .

Advanced: How to resolve discrepancies between theoretical and experimental spectroscopic data?

Discrepancies arise from solvent effects, tautomerism, or crystal packing. Methodologies include:

- Orthogonal validation : Cross-check NMR with IR (C=O stretch at ~1720 cm⁻¹) and UV-Vis (λmax ~290 nm for indole π→π* transitions).

- DFT simulations : Compare computed vs. experimental -NMR shifts to identify conformational errors.

- Dynamic NMR : Probe temperature-dependent tautomerism in DMSO-d₆ .

Advanced: What are key considerations for designing biological activity assays for this compound?

Focus on:

- Target selection : Prioritize kinases or GPCRs, where halogenated indoles show affinity.

- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions.

- Metabolic stability : Test microsomal half-life to assess fluorination’s impact on resistance to oxidative degradation .

Advanced: How do multiple halogens influence environmental fate and degradation pathways?

- Persistence : Bromine and chlorine increase hydrophobicity (logP ~3.5), leading to bioaccumulation in lipid-rich tissues.

- Degradation : Photolysis under UV light generates dehalogenated byproducts (e.g., fluoroindole radicals).

- Ecotoxicity assays : Use Daphnia magna or algae models to assess LC₅₀ values, with GC-MS tracking transformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.